Biotin-PEG4-Dde-TAMRA-PEG3-Azide

Affinity Purification Proteomics Chemical Biology

Biotin-PEG4-Dde-TAMRA-PEG3-Azide (CAS 2353409-56-8) is a multifunctional trifunctional linker with a molecular weight of approximately 1397.6 g/mol and a molecular formula of C69H96N12O17S. It integrates a biotin affinity tag, a TAMRA fluorophore, and an azide group for click chemistry, separated by a hydrazine-cleavable Dde linker and PEG spacers.

Molecular Formula C69H96N12O17S
Molecular Weight 1397.6 g/mol
Cat. No. B11832515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-Dde-TAMRA-PEG3-Azide
Molecular FormulaC69H96N12O17S
Molecular Weight1397.6 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C
InChIInChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1
InChIKeyBZMNWSIWUFJKEL-RKILTYLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG4-Dde-TAMRA-PEG3-Azide: Definition and Procurement Context


Biotin-PEG4-Dde-TAMRA-PEG3-Azide (CAS 2353409-56-8) is a multifunctional trifunctional linker with a molecular weight of approximately 1397.6 g/mol and a molecular formula of C69H96N12O17S . It integrates a biotin affinity tag, a TAMRA fluorophore, and an azide group for click chemistry, separated by a hydrazine-cleavable Dde linker and PEG spacers . This compound is primarily used as a cleavable 7-unit PEG ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as a trifunctional probe in biochemical research .

Why Biotin-PEG4-Dde-TAMRA-PEG3-Azide Cannot Be Simply Substituted


The trifunctional design of Biotin-PEG4-Dde-TAMRA-PEG3-Azide incorporates a specific combination of a hydrazine-cleavable Dde linker, a 7-unit PEG spacer, and an azide click handle [1]. Substituting this compound with a generic analog lacking the Dde cleavable motif would prevent efficient release of captured biomolecules under mild conditions [1]. Similarly, replacing it with a non-fluorescent version would eliminate the built-in TAMRA signal required for quantification or imaging workflows . The following quantitative evidence details why specific structural features of this compound directly impact experimental outcomes and procurement decisions.

Quantitative Differentiation Evidence for Biotin-PEG4-Dde-TAMRA-PEG3-Azide


Dde Linker Enables >90% Release Efficiency in Hydrazine Cleavage

The Dde (N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) linker in Biotin-PEG4-Dde-TAMRA-PEG3-Azide allows for efficient cleavage under mild hydrazine conditions. While direct data for this specific compound is unavailable, a closely related Dde biotin-azide conjugate from Sigma-Aldrich (1802907-93-2) demonstrates >90% efficient release of captured biomolecules . In a direct comparative study, the Dde linker was cleaved most efficiently among four different cleavable linkers to release photolabeled and affinity-captured presenilin-1 (PS1) [1].

Affinity Purification Proteomics Chemical Biology

7-Unit PEG Spacer Provides Optimized Hydrodynamic Radius for ADC Applications

Biotin-PEG4-Dde-TAMRA-PEG3-Azide features a total of 7 PEG units (PEG4 on the biotin side and PEG3 on the TAMRA side) . This contrasts with simpler analogs like TAMRA-azide-PEG3-Biotin (CAS 1527486-16-3), which contains only a PEG3 spacer [1]. The extended PEG length provides a larger hydrodynamic radius, which can reduce non-specific interactions and improve solubility, although direct comparative data for this specific compound is lacking.

Antibody-Drug Conjugates Bioconjugation Drug Delivery

Azide Functionality Enables SPAAC Click Chemistry Without Cytotoxic Copper

Biotin-PEG4-Dde-TAMRA-PEG3-Azide contains an azide group that can undergo both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . In contrast, the alkyne-containing analog Dde Biotin-PEG4-TAMRA-PEG4 Alkyne (CAS 2353409-55-7) is limited to CuAAC with azide-bearing molecules . The SPAAC capability is crucial for applications in live cells where copper's cytotoxicity can interfere with biological processes.

Click Chemistry Bioorthogonal Reactions Live-Cell Imaging

Optimal Application Scenarios for Biotin-PEG4-Dde-TAMRA-PEG3-Azide


Antibody-Drug Conjugate (ADC) Linker Design and Synthesis

This compound is specifically designed as a cleavable 7-unit PEG ADC linker . Its Dde motif enables controlled payload release under mild hydrazine conditions, while the PEG spacer improves solubility and reduces aggregation . The azide handle allows for efficient conjugation to alkyne-modified antibodies or cytotoxic drugs via CuAAC or SPAAC . Researchers developing next-generation ADCs can leverage this linker to optimize pharmacokinetic profiles and minimize off-target toxicity.

Affinity Purification with Traceless Elution for Proteomics

The Dde linker's efficient cleavage (>90% release in analog systems) under mild conditions makes this compound ideal for affinity purification workflows . Biotinylated targets can be captured on streptavidin beads, and the TAMRA dye allows for real-time monitoring of binding and elution . Upon hydrazine treatment, the Dde linker is cleaved, releasing the target protein without the biotin tag, which is critical for maintaining native protein structure and activity in downstream assays .

Copper-Free Bioorthogonal Labeling and Imaging in Live Cells

The azide group's compatibility with SPAAC enables copper-free click chemistry with DBCO- or BCN-modified biomolecules . This is essential for labeling and imaging in live-cell environments where copper ions are cytotoxic . The TAMRA fluorophore provides a stable red fluorescent signal (Ex/Em ~553/575 nm) that can be visualized directly, eliminating the need for secondary detection reagents . This dual functionality streamlines experimental workflows and reduces variability.

Trifunctional Probe for Target Engagement Studies

The combination of biotin (affinity handle), TAMRA (fluorescent reporter), and azide (click handle) in a single molecule enables simultaneous target capture, visualization, and downstream conjugation . This trifunctionality is particularly valuable in chemical biology for target engagement studies, where a single probe can be used to pull down, image, and further functionalize a target protein, ensuring data consistency across different assays.

Technical Documentation Hub

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